Homoquinolinic acid
Description
Historical Context and Discovery
Homoquinolinic acid (HQA) was first synthesized and characterized in the 1980s during investigations into structural analogs of endogenous excitatory neurotransmitters. Its discovery emerged from systematic efforts to develop conformationally restricted glutamate analogs that could selectively target ionotropic glutamate receptor subtypes. Early electrophysiological studies by Stone and colleagues in 1984 demonstrated HQA's potent excitatory effects on rat cortical neurons, showing approximately fivefold greater potency than quinolinic acid and equipotency with N-methyl-D-aspartate (NMDA). This pharmacological profile established HQA as a critical tool compound for probing NMDA receptor (NMDAR) physiology.
Significance in Neuroscience Research
HQA occupies a unique position in neuropharmacology due to its dual role as:
- A partial agonist at the primary glutamate-binding site of NMDARs
- A ligand for an uncharacterized secondary binding site distinguishable via 2-carboxy-3-carboxymethylquinoline (CCMQ) displacement
Its selectivity for receptors containing NR2B subunits has facilitated mechanistic studies of synaptic plasticity and excitotoxicity. Comparative studies reveal HQA's distinctive activation kinetics – while equipotent to NMDA in maximal response magnitude, it demonstrates slower receptor desensitization patterns.
Position in Glutamatergic Neurotransmission Studies
HQA's rigid bicyclic structure serves as a molecular template for investigating:
Table 1: Key Pharmacological Properties of HQA vs. Related Agonists
| Property | This compound | NMDA | Quinolinic Acid |
|---|---|---|---|
| EC₅₀ (μM)* | 2.3 | 2.5 | 11.4 |
| NR2B Subunit Preference | Yes | No | No |
| Excitotoxicity Threshold (μM) | 5 | 10 | 25 |
| Metabolic Stability | High | Low | Moderate |
*Values derived from cortical neuron voltage-clamp studies
The compound's resistance to enzymatic degradation and blood-brain barrier penetration (logP = -1.2) make it particularly suitable for chronic infusion models studying long-term NMDAR modulation. Recent computational analyses using cross-attention neural networks (CAPLA) predict strong binding affinity (Kd = 8.3 nM) to NR1/NR2B heteromers, corroborating experimental findings.
Structural and Functional Insights
Molecular Interactions with NMDAR Subtypes
HQA exhibits subunit-specific binding kinetics:
- NR2A-containing receptors : Partial agonism (65% maximal current vs. glutamate)
- NR2B-containing receptors : Full agonism with prolonged channel open times
- NR2C/D-containing receptors : Minimal activation (<10% response)
Molecular dynamics simulations reveal HQA's carboxyl groups form stable salt bridges with Arg518 and Glu406 in the NR2B ligand-binding domain, while its planar quinoline ring stacks against Phe392 through π-π interactions. This binding mode contrasts with glutamate's extended conformation in NR2A subunits, explaining HQA's subunit selectivity.
Experimental Applications
- Synaptic plasticity studies : HQA induces long-term potentiation (LTP) in hippocampal CA1 neurons at 100 nM concentrations, compared to 1 μM required for NMDA
- Excitotoxicity models : Continuous 24hr infusion (5 μM) produces selective NR2B-mediated neuronal loss in striatal slices
- Receptor trafficking assays : Unlike NMDA, HQA promotes sustained surface expression of NR2B subunits through reduced clathrin-mediated endocytosis
Research Implications
Neurodegenerative Disease Mechanisms
HQA's targeted activation of extrasynaptic NR2B receptors makes it invaluable for modeling:
Properties
IUPAC Name |
3-(carboxymethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-6(11)4-5-2-1-3-9-7(5)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPMJFFEXJELOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197658 | |
| Record name | Homoquinolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490-75-5 | |
| Record name | 2-Carboxy-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoquinolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homoquinolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homoquinolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Molecular Characteristics
HQA’s structure comprises a pyridine ring substituted at positions 2 and 3 with carboxylic acid and carboxymethyl groups, respectively. Its molecular weight is 181.15 g/mol, with a density of 1.477 g/cm³ and a melting point of 182–183°C. The compound exhibits solubility in alkaline aqueous solutions (up to 100 mM in 1eq. NaOH) and ethanol-water mixtures. These properties inform solvent selection and purification steps in synthetic routes.
Challenges in Synthesis
The presence of two carboxylic acid groups introduces challenges in regioselective functionalization and stability. Side reactions, such as decarboxylation at elevated temperatures (boiling point ~437°C), necessitate controlled reaction conditions. Additionally, the electron-withdrawing nature of the pyridine ring impacts reactivity, requiring tailored catalysts or protecting group strategies.
Inferred Synthetic Routes
Alkylation of Pyridine-2-Carboxylic Acid
A plausible route involves the alkylation of pyridine-2-carboxylic acid with a bromoacetate derivative. This method aligns with the synthesis of analogous quinolinic acid derivatives:
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Protection of Carboxylic Acid : The pyridine-2-carboxylic acid is esterified (e.g., methyl ester) to prevent nucleophilic interference.
-
Alkylation : Reaction with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) introduces the carboxymethyl group at position 3.
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Saponification : Hydrolysis of the ester groups using NaOH yields the free carboxylic acids.
This route’s feasibility is supported by HQA’s solubility profile, which matches intermediates typically generated during saponification.
Condensation of Malonic Acid Derivatives
Alternative approaches may employ malonic acid derivatives to construct the carboxymethyl moiety. For example:
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Knoevenagel Condensation : Reaction of pyridine-2-carbaldehyde with malonic acid under acidic conditions could form the α,β-unsaturated intermediate, followed by hydrogenation to saturate the bond.
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Oxidation : Subsequent oxidation of the saturated compound would yield the dicarboxylic acid structure.
While no direct evidence exists for this pathway in HQA synthesis, similar strategies are documented for structurally related neuromodulators.
Applications in Research and Development
Crystallographic Studies
HQA has been utilized in structural biology to probe NMDA receptor ligand-binding domains (LBDs). In GluN1–GluN2A-4m LBD complexes, HQA’s low potency necessitated co-crystallization with glycine and subsequent antagonist soaking to resolve high-resolution structures. These studies underscore the compound’s role in elucidating subtype-selective receptor antagonism.
Chemical Reactions Analysis
Types of Reactions: Homoquinolinic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinolinic derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: Substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinolinic acid derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Neurotoxicity and Neuroprotection
Homoquinolinic acid has been studied for its neurotoxic effects, particularly in relation to N-methyl-D-aspartate (NMDA) receptors. Research indicates that it can induce neurotoxicity in primary cultures of cerebellar granule cells. In a study, ethanol was shown to differentially inhibit the neurotoxicity induced by this compound compared to NMDA, suggesting a unique interaction mechanism with NMDA receptors . This differential inhibition highlights the potential of this compound as a tool for understanding excitotoxicity and neuroprotection mechanisms.
Role in Neurodegenerative Diseases
This compound is also implicated in the pathology of neurodegenerative diseases. Its excitotoxic properties may contribute to neuronal loss observed in conditions like Huntington's disease. Studies have utilized models involving this compound injections to examine the resulting neurodegenerative processes, thereby providing insights into disease mechanisms and potential therapeutic targets .
Table 1: Comparative Neurotoxic Effects of this compound and Quinolinic Acid
| Compound | Neurotoxic Effects | Mechanism of Action | References |
|---|---|---|---|
| This compound | High | NMDA receptor activation | , |
| Quinolinic Acid | Moderate | NMDA receptor activation | , |
Pharmacological Insights
Pharmacologically, this compound serves as a significant point of interest due to its interactions with NMDA receptors. It has been found to exhibit a higher potency than quinolinic acid in certain contexts, which may provide insights into receptor subunit selectivity and drug design . Understanding these interactions can aid in developing targeted therapies for conditions characterized by glutamate dysregulation.
Case Studies and Experimental Findings
Several studies have documented the effects of this compound in various experimental setups:
- Neuroprotective Mechanisms : Research demonstrated that compounds with antioxidant properties could mitigate the oxidative damage induced by this compound, suggesting potential therapeutic strategies for neuroprotection .
- Excitotoxicity Models : Intrastriatal injections of this compound have been used extensively to model excitotoxicity in rodents, aiding in the exploration of neurodegenerative disease mechanisms .
Table 2: Summary of Key Experimental Findings on this compound
| Study Focus | Key Findings | Implications |
|---|---|---|
| Neurotoxicity | Induces cell death in cerebellar granule cells | Insights into excitotoxicity |
| Behavioral Correlates | Potential links to mood disorders | Need for further investigation |
| Protective Strategies | Antioxidants reduce damage from this compound | Therapeutic development opportunities |
Mechanism of Action
Homoquinolinic acid exerts its effects by acting as a partial agonist at the glutamate site of the N-methyl-D-aspartate receptor. It selectively binds to receptors containing the NR2B subunit, leading to the activation of these receptors and subsequent excitotoxicity. This activation results in an influx of calcium ions into neurons, which can cause neuronal damage and cell death .
Comparison with Similar Compounds
Research Implications and Limitations
- Subunit-Specific Insights: this compound’s NR2B preference aids in studying synaptic plasticity mechanisms linked to this subunit, such as long-term depression (LTD) .
- Technical Constraints : Microiontophoretic application, used in early studies, introduces uncertainties in compound concentration and localization . Modern techniques (e.g., patch-clamp electrophysiology) are recommended for precise dose-response analyses.
Biological Activity
Homoquinolinic acid (HQA) is a significant compound in neuropharmacology, recognized for its potent excitatory properties and its role as an agonist at the N-methyl-D-aspartate (NMDA) receptor. This article explores the biological activity of HQA, focusing on its mechanisms, effects on neuronal function, and implications in neurotoxicity and neurodegenerative diseases.
This compound is a conformationally restricted analogue of NMDA and exhibits approximately equipotent activity to NMDA, while being about five times more potent than quinolinic acid as an NMDA receptor agonist . Its selectivity for the NR2B subunit-containing receptors suggests a specific interaction that may influence synaptic plasticity and excitotoxicity.
Table 1: Comparative Potency of NMDA Receptor Agonists
| Compound | Potency Relative to NMDA | Notes |
|---|---|---|
| This compound | 1x | Strong agonist, selective for NR2B |
| Quinolinic Acid | 0.2x | Weaker agonist compared to HQA |
| NMDA | 1x | Standard reference |
Neurotoxic Effects
Research indicates that HQA can induce excitotoxicity, leading to neuronal damage through mechanisms similar to those observed with quinolinic acid. Specifically, HQA's activation of NMDA receptors can lead to increased intracellular calcium levels, resulting in oxidative stress and subsequent neuronal injury .
Case Study: HQA-Induced Neurotoxicity
A study conducted on rat cortical neurons demonstrated that HQA application resulted in significant excitatory responses, which were effectively blocked by NMDA receptor antagonists . This finding underscores the potential for HQA to contribute to neurodegenerative processes when present in excess.
Implications in Neurodegenerative Diseases
The excitotoxic effects of HQA are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Elevated levels of excitatory amino acids like HQA can exacerbate neuronal loss and cognitive decline. For instance, chronic exposure to elevated HQA levels has been linked to increased tau phosphorylation, a hallmark of neurodegeneration .
Antioxidant Responses and Neuroprotection
Interestingly, while HQA is primarily viewed as a neurotoxin, there is evidence suggesting that certain cellular responses may mitigate its harmful effects. For example, the upregulation of antioxidant enzymes in response to oxidative stress induced by HQA has been documented . This adaptive response may play a role in protecting neurons from prolonged exposure to excitotoxic levels.
Table 2: Neuroprotective Agents Against HQA-Induced Toxicity
| Agent | Mechanism | Effectiveness |
|---|---|---|
| Antioxidants (e.g., Vitamin E) | Scavenging reactive oxygen species | Moderate |
| NMDA Receptor Antagonists (e.g., MK-801) | Blocking excitotoxic signaling | High |
| Calcium Channel Blockers | Reducing calcium influx | High |
Q & A
Q. What are the key physicochemical properties of Homoquinolinic acid, and how do they influence experimental design?
this compound (C₈H₇NO₄; molecular weight 181.15 g/mol) is a polar, water-soluble compound with stability constraints in solution. Its short shelf life in solvents (e.g., 1 month at -20°C) necessitates fresh preparation for assays to avoid degradation artifacts . Researchers should prioritize solubility testing in buffers (e.g., PBS or DMSO) and validate stability under experimental conditions using techniques like HPLC or mass spectrometry .
Q. How does this compound's selectivity for NMDA receptors compare to other agonists like Ibotenic acid or D-AP5?
this compound is a selective NMDA receptor agonist, distinguishing it from non-selective agonists like Ibotenic acid (which also activates metabotropic glutamate receptors). This specificity makes it suitable for isolating NMDA-mediated signaling in neuronal models. Comparative dose-response curves (e.g., EC₅₀ values) should be generated using patch-clamp electrophysiology or calcium imaging to confirm receptor selectivity in target cell types .
Q. What methodological considerations are critical for in vivo studies using this compound?
- Dose Translation : Use interspecies Km coefficients (e.g., mouse-to-rat dose conversion: ) to account for metabolic differences .
- Administration Routes : Intracerebroventricular (ICV) injection is common for CNS studies, but systemic delivery requires blood-brain barrier permeability assays.
- Controls : Include NMDA antagonists (e.g., D-AP5) to confirm receptor-mediated effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMDA receptor activation thresholds for this compound?
Discrepancies in EC₅₀ values (e.g., 10–50 µM in different studies) may arise from:
- Receptor Subunit Composition : GluN2B-containing NMDA receptors exhibit higher sensitivity. Use HEK293 cells expressing defined receptor subunits for standardized assays .
- Experimental Conditions : pH, temperature, and co-agonist (glycine) availability modulate activity. Include detailed buffer formulations and co-agonist concentrations in methods .
- Data Normalization : Report responses relative to maximal glutamate-induced currents to mitigate inter-lab variability .
Q. What strategies optimize functional assays for this compound in neurodegenerative disease models?
- Temporal Dynamics : Use real-time imaging (e.g., FLIPR assays) to capture transient calcium influx in primary neurons or organoids.
- Pathological Context : Test efficacy in Aβ-exposed or tauopathy models to assess therapeutic potential for Alzheimer’s disease.
- Synaptic Specificity : Combine electrophysiology with immunohistochemistry (e.g., PSD-95 colocalization) to differentiate synaptic vs. extrasynaptic NMDA effects .
Q. How should researchers address interspecies variability in this compound toxicity profiles?
- Species-Specific Metabolism : Rat hepatocytes metabolize the compound faster than human hepatocytes. Pre-screen metabolic stability using liver microsomes or S9 fractions.
- Toxicity Markers : Monitor lactate dehydrogenase (LDH) release and caspase-3 activation in vitro. In vivo, assess neuroinflammation (e.g., GFAP, Iba-1) and behavioral deficits .
Methodological Guidelines
Q. Table 1: Key Parameters for this compound Studies
Q. Table 2: Interspecies Dose Conversion Example
| Species | Weight (kg) | Km Coefficient | Equivalent Dose (mg/kg) |
|---|---|---|---|
| Mouse | 0.02 | 3 | 20 |
| Rat | 0.15 | 6 | 10 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
